molecular formula C8H15N3O B3021006 2-[(1-Ethyl-1H-imidazol-2-ylmethyl)-amino]-ethanol CAS No. 920478-75-7

2-[(1-Ethyl-1H-imidazol-2-ylmethyl)-amino]-ethanol

Cat. No.: B3021006
CAS No.: 920478-75-7
M. Wt: 169.22
InChI Key: AWXJZEXZSGNQID-UHFFFAOYSA-N
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Description

2-[(1-Ethyl-1H-imidazol-2-ylmethyl)-amino]-ethanol is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Synthesis and Characterization of Complex Compounds

Research by Hakimi et al. (2012) focuses on the synthesis and crystallographic and spectral characterization of a cadmium chloride complex containing a novel imidazo[1,5-a]pyridine derivative. This study highlights the potential of similar compounds in the development of complex materials with unique properties, such as coordination polymers or metal-organic frameworks, which have applications in catalysis, gas storage, and separation technologies Hakimi, M., Mardani, Z., Moeini, K., Mohr, F., Schuh, E., & Vahedi, H. (2012). Synthesis, Crystallographic and Spectral Characterization of a Cadmium Chloride Complex Containing a Novel Imidazo[1,5-a]Pyridine Derivative. Zeitschrift für Naturforschung B, 67, 452-458..

Kinetics of Coupling Reactions

Ranucci, E., Grigolini, M., & Ferruti, P. (2003) investigated the kinetics of the coupling reactions of 2-[(1-imidazolyl)formyloxy]ethyl methacrylate with primary and secondary alcohols and amines, revealing insights into selective reactivity that could inform the synthesis of multifunctional monomers and polymers. This research could be applicable in polymer science, particularly in designing polymers with specific functionalities for medical, electronic, or industrial applications Ranucci, E., Grigolini, M., & Ferruti, P. (2003). 2-[(1-Imidazolyl)formyloxy]ethyl Methacrylate as Selective Methacryloylating Agent: Kinetics of Reaction with Model Alcohols and Amines. Macromolecular Bioscience, 3, 742-748..

Eco-Friendly Synthesis Methods

Kalhor, M. (2015) described an eco-friendly and efficient method for synthesizing novel compounds using a one-pot multicomponent reaction. This research underscores the importance of developing sustainable and environmentally friendly chemical synthesis methods that reduce waste and energy consumption Kalhor, M. (2015). A One-Pot Synthesis of Some Novel Ethyl 2-((1H-Benzo(d)imidazol-2-ylamino)(Aryl)methylthio)acetates by Nano-CuY Zeolite as an Efficient and Eco-Friendly Nanocatalyst..

Development of Novel Organic Compounds

Asadi, S., Zebarjad, M., Masoudi, H., & Mehrabi, H. (2021) explored the reactivity of 2-aminopyridine and Meldrum’s acid, leading to the synthesis of novel organic compounds. This type of research is fundamental in organic chemistry, contributing to the expansion of the chemical space with potential applications in drug discovery, materials science, and catalysis Asadi, S., Zebarjad, M., Masoudi, H., & Mehrabi, H. (2021). Survey reactivity of 2-aminopyridine and Meldrum’s acid in the presence of aryl glyoxals or aryl aldehydes; ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates versus ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates. Research on Chemical Intermediates..

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazole derivatives, including

Properties

IUPAC Name

2-[(1-ethylimidazol-2-yl)methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-2-11-5-3-10-8(11)7-9-4-6-12/h3,5,9,12H,2,4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXJZEXZSGNQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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